N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a piperidine-4-carboxamide scaffold via a phenyl bridge, with a methylsulfonyl substituent on the piperidine nitrogen. The methylsulfonyl group is hypothesized to enhance metabolic stability and target selectivity compared to bulkier or halogenated substituents.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)23-12-10-14(11-13-23)19(24)21-16-7-3-2-6-15(16)20-22-17-8-4-5-9-18(17)27-20/h2-9,14H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRNWNLKKARROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone . The phenyl group is then introduced via a coupling reaction, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to various substituted piperidines .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., 2,4-dimethylphenyl in 4–22) correlate with higher synthetic yields (75%), likely due to reduced steric hindrance or enhanced intermediate stability .
- Halogenated substituents (e.g., 2,4-dichlorophenyl in 4–20) yield lower (48%), possibly due to challenging purification or side reactions .
- The target compound’s methylsulfonyl group is synthetically advantageous compared to nitro or halogenated groups, balancing reactivity and stability.
Anti-inflammatory and Analgesic Activity :
- Compound 43 (4-nitrophenylsulfonyl derivative) exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib but with a higher ulcerogenic index, limiting therapeutic utility .
- Compounds 44–46 (methylsulfonyl-containing analogs) demonstrate selective COX-2 inhibition (pIC50 ~7.5–8.2) and reduced gastrointestinal toxicity, suggesting that methylsulfonyl enhances target specificity and safety .
Antitumor Potential:
- Benzo[d]thiazole derivatives with methylsulfonyl groups (e.g., compound 48 ) show potent activity against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells (IC50 <10 µM) via apoptosis induction . The target compound’s benzothiazole core may similarly engage DNA repair or kinase pathways.
Enzyme Inhibition :
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Group : Methylsulfonyl substituents (e.g., in 44–46) improve selectivity for COX-2 over COX-1, likely due to optimal fit within the enzyme’s hydrophobic pocket . Halogenated or nitro groups (e.g., 43) increase potency but compromise safety.
- Benzothiazole Core : The benzo[d]thiazol-2-yl group is critical for DNA intercalation or kinase inhibition in antitumor analogs .
- Piperidine Carboxamide: This scaffold enhances solubility and bioavailability compared to non-carboxamide analogs .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzo[d]thiazole moiety, a phenyl group, and a piperidine ring with a methylsulfonyl substituent, which contribute to its unique biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1214847-05-8 |
Antimicrobial Activity
Recent studies have demonstrated promising antibacterial properties of compounds similar to this compound. For instance, derivatives that incorporate thiazole and sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study highlighted the synergistic effect when these compounds were used in conjunction with cell-penetrating peptides, which enhanced their antibacterial activity significantly .
Table 1: Antibacterial Activity Against Various Strains
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 10.5 |
| S. aureus: 8 | ||
| B. subtilis: 9 | ||
| S. epidermidis: 6 |
Anticancer Properties
The compound has also been studied for its anticancer potential. Research indicates that derivatives containing the benzo[d]thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance the anticancer activity by improving binding affinity to target proteins involved in cancer progression .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through pathways involving Bcl-2 family proteins .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole-based compounds, including those structurally related to this compound. These studies revealed that specific modifications could enhance both antibacterial and anticancer activities significantly, suggesting a versatile application in drug design .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
- The compound is synthesized via multi-step coupling reactions. For example, substituted 2-amino benzothiazoles are coupled with anthranilic acid derivatives to form intermediates, which are then functionalized with piperidine or morpholine moieties using reagents like 1-(2-chloroethyl)piperidine hydrochloride. Final sulfonylation with methylsulfonyl groups is achieved via nucleophilic substitution . Characterization involves NMR, HRMS, and crystallography to confirm regiochemistry and purity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Advanced spectroscopic techniques are critical:
- 1H/13C NMR resolves aromatic protons (δ 7.2–8.2 ppm) and piperidine carbons (δ 28–45 ppm).
- HRMS-ESI+ confirms molecular weight (e.g., calculated for C26H22F3N3O3S2: 546.1127; observed: 546.1122) .
- Single-crystal X-ray diffraction (monoclinic, P21/c) verifies bond angles and stereochemistry .
Q. What in vitro assays are used to evaluate its anti-inflammatory activity?
- COX-1/COX-2 inhibition assays measure IC50 values using enzyme-linked immunosorbent assays (ELISA).
- Lipoxygenase (LOX) inhibition and carrageenan-induced paw edema in rodent models assess dual-pathway activity .
- Data are normalized against indomethacin and celecoxib as positive controls .
Advanced Research Questions
Q. How do substituents on the benzothiazole and piperidine rings influence bioactivity?
- Benzothiazole modifications : Electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring enhance COX-2 selectivity by 3–5-fold compared to electron-donating groups .
- Piperidine/sulfonyl groups : Methylsulfonyl substitution improves metabolic stability (t1/2 > 6 hours in microsomal assays) and membrane permeability (logP ~2.8) .
- Morpholine vs. piperidine : Morpholine derivatives show reduced ulcerogenicity (ulcer index = 0.8 vs. 1.2 for piperidine analogs) due to lower acidity (pKa ~6.5) .
Q. What computational methods predict target interactions and binding affinities?
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5KIR) with scoring functions (ΔG = −9.2 kcal/mol for the parent compound) .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
- QSAR models : Highlight critical descriptors (e.g., polar surface area < 90 Ų for BBB penetration) .
Q. How are contradictions between in vitro and in vivo data resolved?
- Dose-response reevaluation : Inconsistent IC50 (µM) vs. ED50 (mg/kg) values may arise from pharmacokinetic factors. Adjust dosing regimens using allometric scaling .
- Metabolite profiling (LC-MS/MS) : Identify active metabolites (e.g., sulfoxide derivatives) contributing to efficacy .
- Cross-species validation : Compare rodent and human liver microsome stability to extrapolate clinical relevance .
Q. What mechanistic insights explain its mitochondrial effects?
- The methylsulfonyl group uncouples oxidative phosphorylation (EC50 = 12 µM) by disrupting proton gradients in isolated rat liver mitochondria .
- JC-1 staining confirms depolarization of mitochondrial membranes (ΔΨm reduction ≥60% at 50 µM) .
- ROS assays (DCFH-DA) : Show dose-dependent ROS generation (2.5-fold increase at 25 µM), linking to anti-inflammatory effects via Nrf2 pathway activation .
Q. How is selectivity over off-target receptors (e.g., histamine H1/H4) ensured?
- Radioligand binding assays : Measure Ki values for H1 (Ki > 10 µM) vs. COX-2 (Ki = 0.3 µM).
- CRISPR-edited cell lines : Validate target specificity using COX-2 knockout models .
Methodological Guidance
Designing analogs with improved therapeutic windows:
- Fragment-based drug design : Replace benzothiazole with indole or oxadiazole cores to reduce hepatotoxicity (e.g., ALT levels < 50 U/L in murine models) .
- Prodrug strategies : Esterify the carboxamide group to enhance oral bioavailability (AUC0–24h increase from 450 to 800 ng·h/mL) .
Resolving spectral overlaps in NMR analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
